2-Piperidin-2-ylethanesulfonamide hydrochloride
Overview
Description
2-Piperidin-2-ylethanesulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is used in various scientific research and has been mentioned in several scientific databases .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, involves complex chemical reactions. Recent developments in the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of the compound is 228.74 g/mol.Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis of Piperidine Structures
Research has demonstrated the use of sulfonamide compounds in the stereoselective synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides. This method highlights the efficiency and stereocontrol in forming piperidine skeletons, crucial in developing pharmaceuticals and complex organic molecules (Brizgys, Jung, & Floreancig, 2012).
Biological Activity and Drug Design
A series of novel sulfonamides, including piperidin-1-yl phenyl variants, have been prepared and evaluated for their biological activity, specifically targeting the human beta(3)-adrenergic receptor. These compounds represent a step forward in the design of selective agonists for therapeutic applications, showcasing the potential of piperidin-2-ylethanesulfonamide derivatives in medicinal chemistry (Hu et al., 2001).
Enzyme Inhibition Studies
Sulfonamide derivatives bearing a piperidine nucleus have been synthesized and evaluated for their inhibitory activity against various enzymes, such as lipoxygenase and cholinesterases. These studies provide insights into the potential therapeutic applications of these compounds in treating diseases associated with enzyme dysregulation (Khalid et al., 2013).
Antiarrhythmic Drug Development
New piperidin-4-ylethane derivatives have been synthesized and studied for their antiarrhythmic activity, highlighting the therapeutic potential of sulfonamide compounds in cardiovascular disease treatment. One compound, in particular, has progressed to clinical trials, indicating its promise as a class III antiarrhythmic drug (Glushkov et al., 2011).
Antimicrobial Applications
Research into sulfonamide derivatives has also explored their antimicrobial properties, with certain compounds showing moderate activities against a range of bacterial and fungal pathogens. These findings could inform the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Ovonramwen, Owolabi, & Oviawe, 2019).
Future Directions
Piperidine derivatives, including 2-Piperidin-2-ylethanesulfonamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-piperidin-2-ylethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2,(H2,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRUSPDMLLLWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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